2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline
Description
Properties
CAS No. |
648897-18-1 |
|---|---|
Molecular Formula |
C12H10Cl3NO |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
2,5,7-trichloro-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H10Cl3NO/c1-6(2)17-12-9(14)5-8(13)7-3-4-10(15)16-11(7)12/h3-6H,1-2H3 |
InChI Key |
CQDNGGLULVRQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 8-Hydroxyquinoline
One of the primary methods for synthesizing 2,5,7-trichloro-8-[(propan-2-yl)oxy]quinoline involves the chlorination of 8-hydroxyquinoline. This method can be broken down into several key steps:
Dissolution : A specified amount of 8-hydroxyquinoline is dissolved in a suitable solvent, such as chloroform.
Chlorination : Chlorine gas is introduced into the solution under controlled temperature conditions (typically between 20°C and 30°C). An excess of chlorine is used to ensure complete chlorination, which results in the formation of intermediates such as 5,7-dichloro-8-hydroxyquinoline.
Reaction Time : The reaction mixture is stirred for several hours to allow for sufficient chlorination.
Neutralization : After chlorination, the reaction mixture is neutralized using ammonium hydroxide to precipitate the desired product.
Filtration and Washing : The precipitate is filtered and washed with a dilute sodium bisulfite solution to remove any residual iodine or impurities.
This method has been shown to yield significant amounts of the desired trichloro compound while minimizing by-products.
Etherification with Isopropanol
Following the chlorination step, the next phase involves etherification to introduce the propan-2-yl group:
Refluxing : The chlorinated product from the previous step is refluxed with isopropanol in the presence of an acid catalyst (such as sulfuric acid). This process facilitates the formation of an ether bond between the hydroxyl group and the isopropanol.
Separation : After refluxing for a specified duration, the reaction mixture is cooled and then subjected to separation techniques (e.g., distillation or extraction) to isolate the etherified product.
Purification : The crude product may require further purification through recrystallization or chromatography to obtain pure 2,5,7-trichloro-8-[(propan-2-yl)oxy]quinoline.
Alternative Synthesis Routes
Research has indicated alternative synthesis routes that utilize different starting materials or conditions:
Use of Catalysts : Some methods incorporate catalysts such as antimony trichloride during chlorination to enhance yields but may introduce impurities that require additional purification steps.
Solvent Variations : Different solvents like acetic acid have been explored for chlorination processes; however, they often result in higher waste due to solvent recovery issues.
Summary of Research Findings
The following table summarizes key findings related to the preparation methods for 2,5,7-trichloro-8-[(propan-2-yl)oxy]quinoline:
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of 8-Hydroxyquinoline | Dissolve → Chlorinate → Neutralize → Filter | High (up to 85%) | Effective but requires careful control of chlorine levels |
| Etherification with Isopropanol | Reflux with isopropanol → Separate → Purify | Moderate (60%-75%) | Dependent on reaction conditions |
| Alternative Methods | Varies by solvent/catalyst used | Variable | May introduce impurities requiring additional purification |
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl quinoline derivatives.
Scientific Research Applications
Overview
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline is a chlorinated quinoline derivative with potential applications in various fields, particularly in medicinal chemistry and material science. This compound is notable for its biological activity and has been the subject of various studies aimed at understanding its mechanisms and potential therapeutic uses.
Biological Applications
1. Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. Studies have shown that derivatives of quinoline, including 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline, exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the quinoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study:
A study on quinoline derivatives demonstrated that compounds with similar structures to 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline showed improved targeting of cancer cells due to enhanced cellular uptake mechanisms. The activation of these compounds in the presence of specific stimuli (like UV light or hydrogen peroxide) resulted in selective release of active components that inhibited tumor growth in vitro and in vivo .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that chlorinated quinolines possess broad-spectrum antibacterial activity against various pathogens. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Case Study:
In vitro studies have shown that 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Material Science Applications
1. Polymer Additives
In material science, 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline can serve as an additive in polymer formulations to improve thermal stability and flame retardancy. The incorporation of halogenated compounds into polymers has been shown to enhance their fire resistance properties.
Case Study:
Research into polymer composites incorporating chlorinated quinolines has demonstrated improved performance metrics regarding thermal degradation and mechanical strength under high-temperature conditions .
Mechanism of Action
The mechanism of action of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline and related compounds:
Key Observations:
Chlorination Impact : The target compound’s three chlorine atoms likely increase its molecular weight and lipophilicity (estimated XLogP3 ~4.8) compared to dichloro analogs (e.g., : XLogP3 3.1).
Triazolylmethoxy vs. Isopropyloxy: The triazole-containing analog exhibits higher hydrogen-bond acceptor capacity (5 acceptors), which may improve solubility in polar solvents compared to the target compound.
Safety Profile: The hydroxy group in introduces a hydrogen-bond donor, correlating with skin irritation risks (H315), whereas the target compound’s lack of donors may reduce such hazards.
Biological Activity
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure
The compound features a quinoline core with three chlorine substituents and an isopropoxy group at the 8-position. Its structure is essential for its biological activity, as modifications can significantly alter efficacy.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline.
Key Findings:
- In vitro Studies: The compound exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The IC50 values ranged from 1.5 to 10 µM, indicating potent activity against these malignancies .
- Mechanism of Action: It was found to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2) . Additionally, it altered the expression of cell cycle regulators like P53 and P21 .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 3.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 2.0 | Upregulation of BAX |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties.
Key Findings:
- In vitro Efficacy: It showed effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was found to be as low as 16 µg/mL for certain strains .
- Bactericidal Properties: The compound demonstrated bactericidal activity with MBC (minimum bactericidal concentration) values that were comparable to conventional antibiotics .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| MRSA | 16 | 32 |
| E. coli | 32 | 64 |
| Pseudomonas aeruginosa | 64 | >128 |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Study on Lung Cancer: A study involving patient-derived xenograft (PDX) models indicated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups . The study reported a tumor growth inhibition rate exceeding 60%.
- Antimicrobial Trials: Clinical trials assessing its use against MRSA infections showed promising results, with patients experiencing reduced infection rates when treated with this compound alongside standard therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
